molecular formula C8H15NO B14718129 4-Piperidinone, 1,2,3-trimethyl-, trans- CAS No. 18485-98-8

4-Piperidinone, 1,2,3-trimethyl-, trans-

Cat. No.: B14718129
CAS No.: 18485-98-8
M. Wt: 141.21 g/mol
InChI Key: QVQFNUCLTKVBBY-BQBZGAKWSA-N
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Description

4-Piperidinone, 1,2,3-trimethyl-, trans- is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the piperidinone ring, specifically at the 1, 2, and 3 positions, and it exists in the trans-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1,2,3-trimethyl-, trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in the presence of hydrogen and a platinum catalyst can yield the desired compound . The reaction is typically carried out in a micro fixed-bed reactor at elevated temperatures and pressures to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the continuous-flow synthesis method is often employed to produce 4-Piperidinone, 1,2,3-trimethyl-, trans-. This method offers several advantages, including improved mass transfer, higher reaction rates, and better control over reaction conditions. The use of a micro fixed-bed reactor packed with a platinum catalyst allows for efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1,2,3-trimethyl-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the piperidinone to piperidine derivatives.

    Substitution: The methyl groups on the piperidinone ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives with varying degrees of saturation.

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1,2,3-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to downstream effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Piperidinone, 1,2,3-trimethyl-, trans- can be compared with other similar compounds, such as:

The uniqueness of 4-Piperidinone, 1,2,3-trimethyl-, trans- lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct configuration and functional groups make it a valuable compound for various applications in research and industry.

Properties

CAS No.

18485-98-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(2S,3S)-1,2,3-trimethylpiperidin-4-one

InChI

InChI=1S/C8H15NO/c1-6-7(2)9(3)5-4-8(6)10/h6-7H,4-5H2,1-3H3/t6-,7-/m0/s1

InChI Key

QVQFNUCLTKVBBY-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1[C@@H](N(CCC1=O)C)C

Canonical SMILES

CC1C(N(CCC1=O)C)C

Origin of Product

United States

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